Pulcherosine
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Overview
Description
Pulcherosine is a natural product that has been isolated from marine sponges and exhibits promising biological activities. It is a cyclic peptide that contains a unique amino acid, pulcherosidine, which is responsible for its biological activity. Pulcherosine has been shown to have a wide range of potential applications in scientific research due to its unique chemical structure and biological properties.
Scientific Research Applications
Cross-link Formation in Plant Cell Walls
Pulcherosine, identified as an oxidatively coupled trimer of tyrosine, plays a significant role in the cross-link formation within plant cell walls. It acts as an intermediate in the conversion of isodityrosine to di-isodityrosine, facilitating inter-polypeptide cross-links and/or intra-polypeptide loops. This finding suggests its vital role in the structural integrity and functionality of plant cells (Brady, Sadler, & Fry, 1998).
Synthesis of Tyrosine Oligomers
Pulcherosine has been successfully synthesized, along with other tyrosine oligomers like dityrosine and trityrosine. This synthesis is crucial for exploring the molecular structure and potential applications of these compounds in various scientific fields, such as biochemistry and materials science (Skaff, Jolliffe, & Hutton, 2005).
Role in Sea Urchin Embryo
A study on the sea urchin Hemicentrotus pulcherrimus revealed that pulcherosine, along with other tyrosine-derived cross-linking amino acids, is crucial in the structural formation of the fertilization envelope of sea urchin embryos. This implies its biological significance in developmental processes (Nomura, Suzuki, & Matsumoto, 1990).
properties
CAS RN |
126723-16-8 |
---|---|
Product Name |
Pulcherosine |
Molecular Formula |
C8H3Cl2F3O |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
YLKSMWKXSSBSNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
Other CAS RN |
126723-16-8 |
synonyms |
5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine pulcherosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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